

# The Structure-Activity Relationship of Concanamycin F Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: Concanamycin F

Cat. No.: B232500

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**Concanamycin F**, a potent macrolide antibiotic, and its derivatives are powerful inhibitors of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase). This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Concanamycin F** derivatives, focusing on their V-ATPase inhibitory activity and the downstream cellular consequences. The information is presented to aid in the development of novel therapeutics targeting V-ATPase-related pathologies.

## Comparative Analysis of Inhibitory Activity

The inhibitory potential of Concanamycin derivatives is intrinsically linked to their structural features. **Concanamycin F** serves as the aglycone of Concanamycin A and is a key scaffold for synthetic modifications. The 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for its inhibitory effects on V-ATPase activity. While the carbohydrate residue found in other Concanamycins is not essential for this activity, modifications to the macrolide core can significantly impact potency.

Compound	Modification from Concanamycin A	V-ATPase IC50 (nM)	Nef IC50 (nM) [1]	Lysotracker IC50 (nM)[1]
Concanamycin A	-	~9.2-10[2][3][4][5]	0.18	1.7
Concanamycin F (CMF)	Aglycone of Concanamycin A	Not explicitly found	1.6	15
Concanamycin B	Methyl instead of ethyl at C-8	Not explicitly found	1.2	29
Concanamycin C	Lacks 4'-carbamoyl group	Not explicitly found	1.6	1.7
21-deoxy CMF	Deoxygenation at C-21	Not explicitly found	1.6	15
21-deoxy-16-hydroxy CMF	Deoxygenation at C-21 and hydroxylation at C-16	Not explicitly found	>1000	>1000

Note: Nef IC50 and Lysotracker IC50 values are presented as surrogates for direct V-ATPase inhibitory activity, as they are closely related to V-ATPase function. A lower IC50 value indicates higher potency.

## Experimental Protocols

### Synthesis of Concanamycin F (Concanolide A)

The total synthesis of **Concanamycin F** has been achieved through a convergent route.[6] This involves the synthesis of two key subunits: the 18-membered tetraenic lactone and the  $\beta$ -hydroxyl hemiacetal side chain.

Key Steps:

- Synthesis of the C1-C19 18-membered lactone aldehyde: This is achieved through an intermolecular Stille coupling of a C5-C13 vinyl iodide and a C14-C19 vinyl stannane. This is followed by the construction of the C1-C4 diene and subsequent macrolactonization.
- Synthesis of the C20-C28 ethyl ketone side chain.
- Aldol coupling: A highly stereoselective aldol coupling of the lactone aldehyde and the ethyl ketone side chain is performed.
- Desilylation: The final step involves desilylation to yield **Concanamycin F**.

## V-ATPase Inhibition Assay

The inhibitory activity of **Concanamycin F** derivatives on V-ATPase can be determined by measuring the inhibition of ATP hydrolysis.<sup>[7][8]</sup>

Materials:

- Purified vacuolar vesicles containing V-ATPase
- Assay buffer (e.g., MES-Tris buffer)
- ATP
- Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)
- NADH
- **Concanamycin F** derivatives at various concentrations

Procedure:

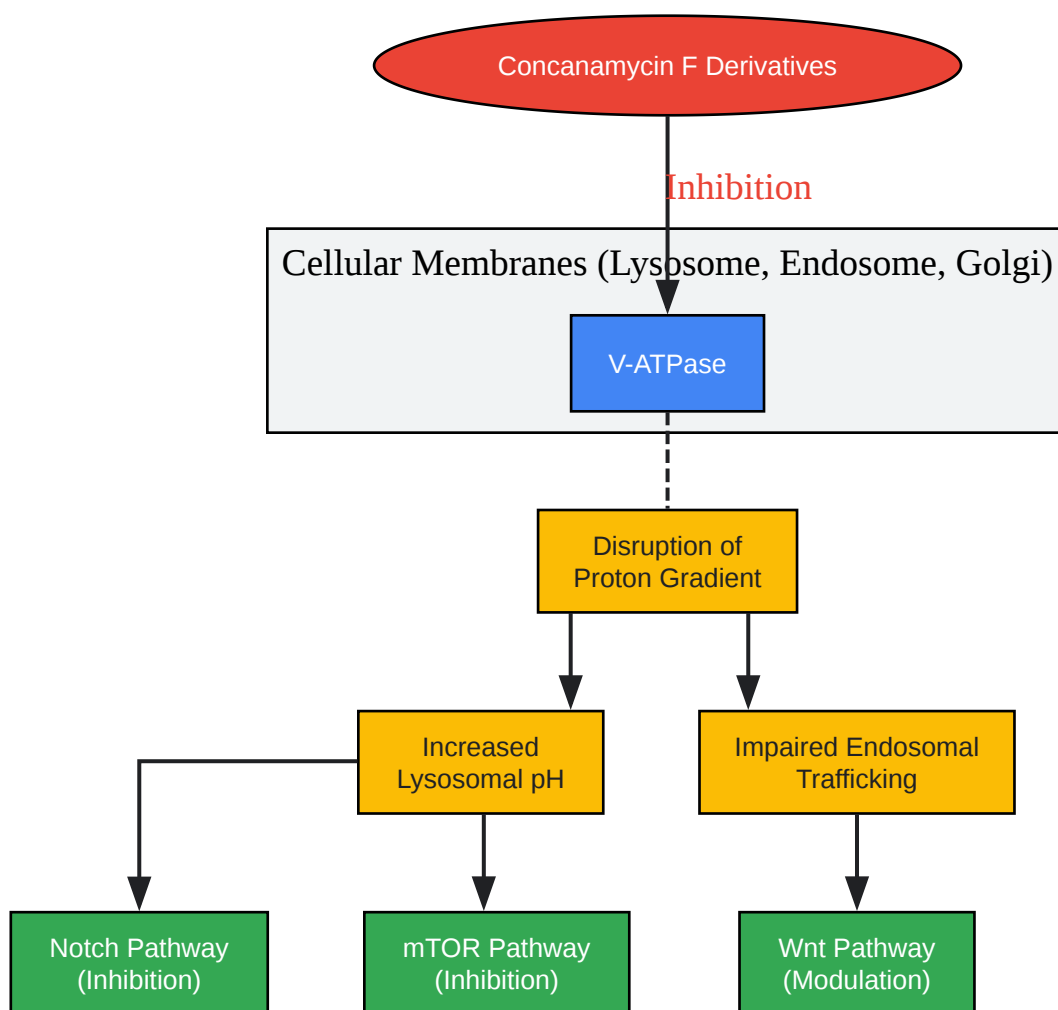
- Prepare a reaction mixture containing the assay buffer, purified vacuolar vesicles, and the coupled enzyme system.
- Add the **Concanamycin F** derivative at the desired concentration and incubate for a specific period.
- Initiate the reaction by adding ATP and NADH.

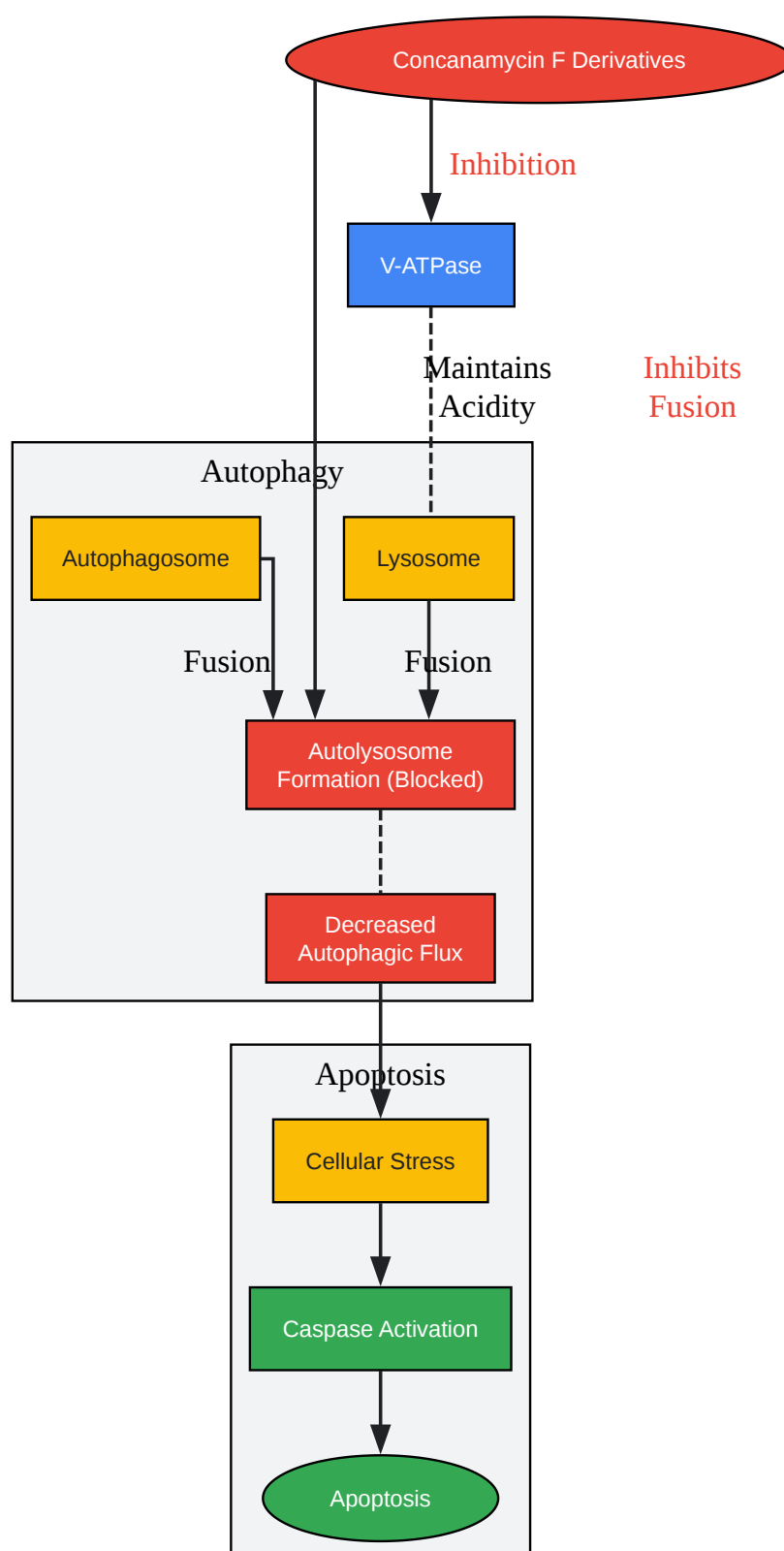
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
- The concanamycin-sensitive ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of the inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Signaling Pathways and Cellular Effects

Inhibition of V-ATPase by **Concanamycin F** derivatives disrupts proton gradients across various cellular membranes, leading to a cascade of downstream effects.

## V-ATPase Inhibition and Downstream Signaling





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## References

- 1. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concanamycin - XenWiki [wiki.xenbase.org]
- 3. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H<sup>+</sup>-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Concanamycin A | H<sup>+</sup>-ATPase | Tocris Bioscience [tocris.com]
- 5. Concanamycin A | H<sup>+</sup>-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 6. The first total synthesis of concanamycin f (concanolide a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Separation of the N- and C-terminal Domains of the Yeast V-ATPase Subunit H - PMC [pmc.ncbi.nlm.nih.gov]
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